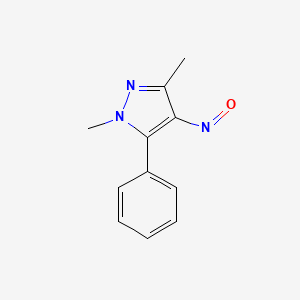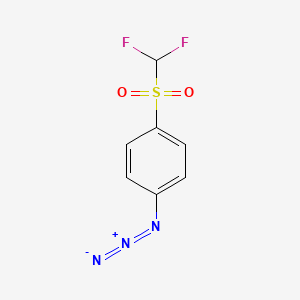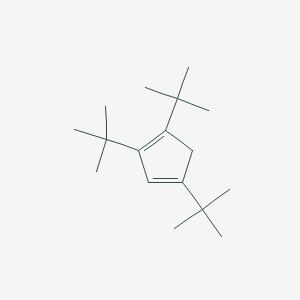
1,2,4-Tri-tert-butylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tri-tert-butylcyclopentadiene is an organometallic compound known for its bulky cyclopentadienyl ligand structure. This compound is characterized by the presence of three tert-butyl groups attached to a cyclopentadiene ring, specifically at the 1, 2, and 4 positions. The steric hindrance provided by the tert-butyl groups makes this compound unique and valuable in various chemical applications, particularly in the stabilization of metal complexes .
Méthodes De Préparation
The synthesis of 1,2,4-Tri-tert-butylcyclopentadiene typically involves the alkylation of cyclopentadiene with tert-butyl bromide in the presence of a strong base such as sodium hydride and a phase-transfer catalyst like dibenzo-18-crown-6 . The reaction proceeds through the formation of intermediate di-tert-butylcyclopentadiene, which is further alkylated to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1,2,4-Tri-tert-butylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopentadiene derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, phase-transfer catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted cyclopentadiene derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,2,4-Tri-tert-butylcyclopentadiene primarily involves its role as a ligand in metal complexes. The bulky tert-butyl groups provide steric protection to the metal center, stabilizing high-spin complexes and preventing unwanted side reactions. This stabilization is crucial in catalytic processes, where the metal center must remain active and selective throughout the reaction .
Comparaison Avec Des Composés Similaires
1,2,4-Tri-tert-butylcyclopentadiene can be compared with other similar compounds such as:
Pentamethylcyclopentadiene: Both compounds are used as ligands in metal complexes, but the steric hindrance provided by the tert-butyl groups in 1,2,4-Tri-tert-butylcyclopentadiene is greater, leading to different reactivity and stability profiles.
1,3,5-Tri-tert-butylcyclopentadiene: This compound has a similar structure but with tert-butyl groups at different positions, resulting in different electronic and steric properties.
The uniqueness of 1,2,4-Tri-tert-butylcyclopentadiene lies in its specific substitution pattern, which provides a balance of steric hindrance and electronic effects, making it particularly effective in stabilizing certain metal complexes .
Propriétés
Numéro CAS |
129337-16-2 |
|---|---|
Formule moléculaire |
C17H30 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
1,2,4-tritert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C17H30/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10H,11H2,1-9H3 |
Clé InChI |
JFRDKRKJYXJTJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)
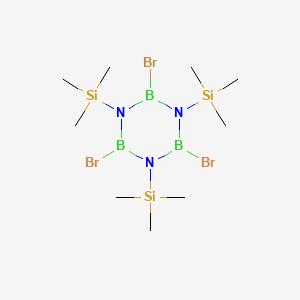
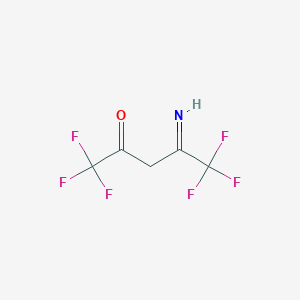
![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
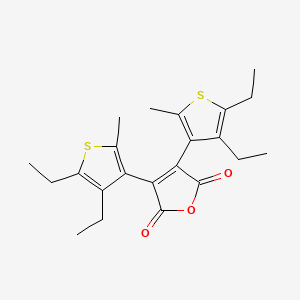
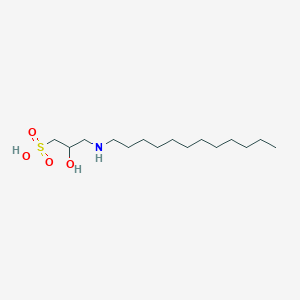
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
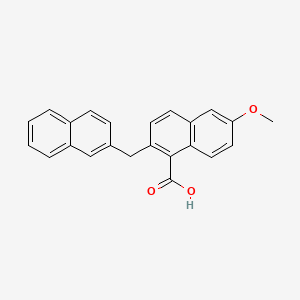
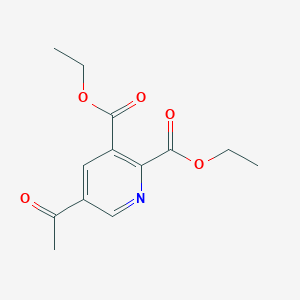
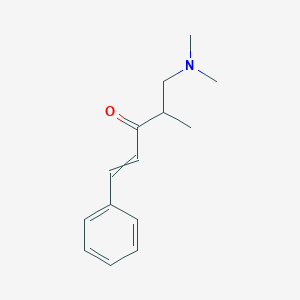
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
